5-Butoxy-5-methyloxolan-2-one

Description

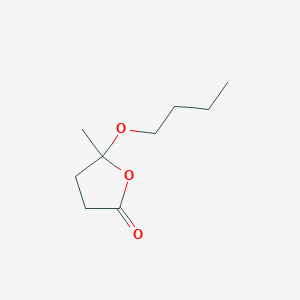

Structure

2D Structure

3D Structure

Properties

CAS No. |

88928-51-2 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

5-butoxy-5-methyloxolan-2-one |

InChI |

InChI=1S/C9H16O3/c1-3-4-7-11-9(2)6-5-8(10)12-9/h3-7H2,1-2H3 |

InChI Key |

QFFKESBWHYVASB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1(CCC(=O)O1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Butoxy 5 Methyloxolan 2 One

Reactions Involving the Ester Functionality of the Lactone Ring

The ester group within the lactone ring of 5-Butoxy-5-methyloxolan-2-one is a primary site for nucleophilic attack. Key reactions include hydrolysis, aminolysis, and transesterification.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding γ-hydroxy carboxylic acid. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. vaia.com Basic hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to the carboxylate and alcohol. pearson.com The general mechanism for the hydrolysis of γ-butyrolactone is well-established and serves as a model for the behavior of this compound. vaia.compearson.com The presence of the butoxy and methyl groups at the C-5 position may sterically hinder the approach of the nucleophile to some extent, potentially affecting the rate of hydrolysis compared to unsubstituted γ-butyrolactone.

Aminolysis: The reaction of this compound with amines is expected to yield the corresponding γ-hydroxy amides. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the lactone. The reaction of γ-butyrolactone with diamines has been shown to produce amido diols.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. This process involves the exchange of the butoxy group of the ester with the alkoxy group of the reacting alcohol, leading to a new ester and butanol.

A representative table of reaction conditions for the hydrolysis of related lactones is presented below:

| Lactone | Reagent/Catalyst | Conditions | Product | Reference |

| γ-Butyrolactone | NaOH (aq) | - | Sodium γ-hydroxybutyrate | wikipedia.org |

| γ-Butyrolactone | H₂O, Acid | Equilibrium | 4-Hydroxybutanoic acid | vaia.com |

| Substituted γ-butyrolactones | H₂O, Aqueous Buffer | Gradual conversion | Corresponding hydroxy acid | nih.gov |

Ring-Opening and Polymerization Behavior of the Oxolan-2-one Nucleus

The oxolan-2-one nucleus of this compound can undergo ring-opening reactions, most notably ring-opening polymerization (ROP).

γ-Butyrolactone itself is generally considered difficult to polymerize via ROP due to the low ring strain of the five-membered ring. icm.edu.plrsc.org However, the introduction of substituents on the lactone ring can increase the ring strain and facilitate polymerization. rsc.org The presence of two substituents at the C-5 position (butoxy and methyl) in this compound is expected to increase the steric strain in the ring, potentially making it more amenable to ROP compared to the unsubstituted γ-butyrolactone.

The polymerization can be initiated by various catalysts, including anionic, cationic, and coordination-insertion catalysts. tandfonline.comrsc.org The mechanism of ROP typically involves the nucleophilic attack of an initiator on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the lactone and the formation of a propagating chain. nih.gov The resulting polymer would be a polyester (B1180765) with repeating units derived from this compound. The properties of the resulting poly(this compound) would depend on factors such as the molecular weight and stereochemistry of the polymer chain.

The table below summarizes the polymerization behavior of related lactones:

| Monomer | Initiator/Catalyst | Polymerization Behavior | Reference |

| γ-Butyrolactone | High pressure | Oligomerization | rsc.org |

| γ-Butyrolactone | Lipase catalyst | Oligomerization | rsc.org |

| (R,S)-β-Butyrolactone | Dibutylmagnesium | Ring-opening polymerization | researchgate.net |

| ε-Caprolactone | Zinc lactate | Ring-opening polymerization | uliege.be |

Transformations at the Butoxy and Methyl Substituents at C-5

The butoxy and methyl groups at the C-5 position are also potential sites for chemical transformations, although they are generally less reactive than the ester functionality.

Reactions of the Butoxy Group: The butoxy group, being an ether linkage, can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI). This would likely lead to the formation of a C-5 hydroxyl group and the corresponding butyl halide.

Reactions of the Methyl Group: The methyl group at the C-5 position is relatively unreactive. However, under radical conditions, C-H functionalization of the methyl group could potentially occur. researchgate.net Manganese-catalyzed oxidation of unactivated primary C-H bonds in carboxylic acids to form γ-lactones has been reported, suggesting that under specific catalytic conditions, the methyl group could be a site for oxidation. uniroma1.it

Acid-Catalyzed and Base-Catalyzed Reaction Pathways

As mentioned in the preceding sections, the reactivity of this compound is significantly influenced by the presence of acids or bases.

Acid-Catalyzed Reactions: In the presence of an acid, the primary reaction is the protonation of the carbonyl oxygen, which activates the lactone towards nucleophilic attack. This facilitates hydrolysis and transesterification reactions. vaia.com Strong acids can also catalyze the cleavage of the butoxy ether linkage.

Base-Catalyzed Reactions: Strong bases promote the hydrolysis of the lactone to the corresponding carboxylate. pearson.com Non-nucleophilic bases, such as lithium diisopropylamide, can deprotonate the α-carbon to the carbonyl group, forming an enolate that can participate in subsequent alkylation or condensation reactions. wikipedia.org

The following table outlines the general outcomes of acid and base catalysis on γ-butyrolactones:

| Catalyst Type | Primary Site of Action | Typical Reactions | Reference |

| Acid | Carbonyl oxygen | Hydrolysis, Transesterification, Ring-Opening | vaia.com |

| Base (nucleophilic) | Carbonyl carbon | Hydrolysis, Aminolysis | pearson.com |

| Base (non-nucleophilic) | α-Carbon | Enolate formation, Alkylation, Condensation | wikipedia.org |

Thermal Decomposition and Combustion Chemistry of Alkoxy-Substituted Cyclic Ethers

The thermal decomposition of γ-butyrolactone has been studied and shown to proceed through various pathways, including decarbonylation and decarboxylation. The presence of substituents can influence the decomposition mechanism and the products formed.

The combustion of cyclic ethers is a complex process involving radical chain reactions. The butoxy group in this compound would likely undergo fragmentation and oxidation reactions typical of ethers during combustion.

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations, targeting different parts of the molecule.

Oxidative Transformations: While the lactone ring is relatively stable to oxidation, the butoxy group can be a site for oxidative attack, particularly at the carbon adjacent to the ether oxygen. Strong oxidizing agents could potentially lead to cleavage of the butoxy group or oxidation of the hydrocarbon chain.

Reductive Transformations: The ester functionality of the lactone is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the lactone to the corresponding diol, 1,4-pentanediol, with the concomitant cleavage of the butoxy group. masterorganicchemistry.comic.ac.uk More selective reducing agents might allow for the reduction of the lactone to the corresponding lactol (a hemiacetal). The use of sodium borohydride (B1222165) is generally less effective for the reduction of lactones compared to LiAlH₄. organicchemistrydata.org However, the reactivity can be influenced by the specific substituents on the lactone ring. researchgate.net

A summary of expected reduction products is provided in the table below:

| Reagent | Expected Product(s) | General Reactivity Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 1,4-Pentanediol and Butanol | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Likely slow or no reaction | organicchemistrydata.org |

| Diisobutylaluminum hydride (DIBAL-H) | Potential for selective reduction to lactol | clockss.org |

Theoretical and Computational Chemistry Studies of 5 Butoxy 5 Methyloxolan 2 One

Electronic Structure and Molecular Conformation Analysis

The electronic structure and stable conformation of a molecule are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for this purpose. numberanalytics.comairitilibrary.comwikipedia.org

DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), would be used to perform geometry optimization. This process finds the lowest energy arrangement of atoms, representing the molecule's most stable three-dimensional structure. From this optimized geometry, key electronic properties can be calculated.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. airitilibrary.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally suggests higher reactivity. For 5-Butoxy-5-methyloxolan-2-one, the electron-rich oxygen atoms of the lactone and ether functionalities would significantly influence the nature and energy of these frontier orbitals.

The analysis would also include the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. The carbonyl oxygen is expected to be a site of high negative potential, while the carbonyl carbon would be a site of positive potential.

Hypothetical Electronic Properties of this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.8 D |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. rsc.orgnih.gov For this compound, a key reaction to study would be its hydrolysis, a characteristic reaction of lactones (cyclic esters). nih.govhw.ac.uk This can occur under both acidic and basic conditions, and computational methods can determine the preferred mechanism and associated energy barriers.

The process involves mapping the potential energy surface (PES) of the reaction. aip.org This is achieved by locating the structures of all reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. smu.edu The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea) of the reaction, which governs its rate.

For lactones, common hydrolysis mechanisms include the bimolecular acyl-oxygen cleavage pathways (AAC2 in acid, BAC2 in base). nih.govresearchgate.net A computational study would model these pathways for this compound.

BAC2 (Base-Catalyzed): This two-step mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the leaving group.

AAC2 (Acid-Catalyzed): This mechanism typically begins with the protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by a water molecule, also leading to a tetrahedral intermediate.

Hypothetical Activation Energies for the Hydrolysis of this compound Calculated at the DFT B3LYP/6-311+G(d,p) level with an implicit solvent model.

| Reaction Mechanism | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Base-Catalyzed (BAC2) | Nucleophilic attack of OH⁻ | 18.5 |

| Acid-Catalyzed (AAC2) | Nucleophilic attack of H₂O | 24.1 |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules. numberanalytics.com This is particularly useful when experimental spectra are complex or when authentic reference material is unavailable.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is a common application. researchgate.netacs.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions can help assign peaks in an experimental spectrum and confirm the molecule's connectivity.

IR Spectroscopy: The calculation of vibrational frequencies allows for the prediction of an Infrared (IR) spectrum. chemrxiv.org After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to the absorption bands in an IR spectrum. For this compound, a strong absorption band corresponding to the C=O stretch of the lactone ring would be a key diagnostic feature.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 175.2 ppm |

| Quaternary Carbon (C-O-C) | 108.9 ppm | |

| ¹H NMR | Methoxy (B1213986) Protons (-OCH₃) | 3.25 ppm |

| Methyl Protons (-CH₃) | 1.48 ppm | |

| IR | Lactone C=O Stretch | 1765 cm⁻¹ |

| C-O-C Ether Stretch | 1120 cm⁻¹ |

Investigation of Solvent Effects on Molecular Properties and Reactivity

Chemical processes rarely occur in the gas phase; they almost always take place in a solvent. The solvent can significantly influence a molecule's properties and reactivity. numberanalytics.comsciencepublishinggroup.com Computational chemistry accounts for these interactions using various solvent models. fiveable.mewikipedia.org

These models are broadly categorized as:

Implicit (Continuum) Models: These methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. numberanalytics.com They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, like hydrogen bonding, but is computationally much more demanding. nih.govrsc.org

A theoretical study on this compound would investigate how its properties change in solvents of varying polarity (e.g., a nonpolar solvent like hexane, a polar protic solvent like ethanol, and a polar aprotic solvent like DMSO). For instance, the dipole moment is expected to increase in more polar solvents. Similarly, reaction barriers can be significantly lowered or raised depending on how the solvent stabilizes or destabilizes the reactants and transition states.

Hypothetical Solvent Effects on the Dipole Moment of this compound Calculated at the DFT B3LYP/6-311+G(d,p) level using the PCM solvent model.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (D) |

|---|---|---|

| Gas Phase | 1.0 | 3.80 |

| Heptane | 1.9 | 4.15 |

| Ethanol | 24.6 | 5.21 |

| Water | 78.4 | 5.56 |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like the butoxy group in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. rsc.org

A common computational technique is a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around one or more specific bonds (dihedral angles). q-chem.comqcware.comresearchgate.net This scan reveals energy minima, which correspond to stable conformers, and energy maxima, which are the barriers to rotation between them. For a comprehensive search, more advanced methods like molecular dynamics (MD) simulations or generalized conformational scanning protocols can be used to explore the entire conformational space and map the energy landscape. wustl.eduportlandpress.comcam.ac.uk

For this compound, the key rotations would be around the C-C and C-O bonds of the flexible butoxy side chain. The analysis would identify the global minimum energy conformer (the most stable and abundant conformation) as well as other low-energy conformers that may exist in equilibrium. Understanding the full conformational landscape is critical, as the observed properties of a molecule are a Boltzmann-weighted average of the properties of all accessible conformers. nih.gov

Hypothetical Relative Energies of Key Conformers of this compound Relative Gibbs Free Energy (ΔG) calculated in the gas phase.

| Conformer Description | Relative Energy (kcal/mol) |

|---|---|

| Global Minimum (Extended Butoxy Chain) | 0.00 |

| Gauche Conformer 1 | +0.85 |

| Gauche Conformer 2 | +1.20 |

| Folded Conformer | +2.50 |

Spectroscopic and Structural Elucidation of 5 Butoxy 5 Methyloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Interpretation

The anticipated ¹H and ¹³C NMR spectra of 5-butoxy-5-methyloxolan-2-one would reveal characteristic signals corresponding to the butyrolactone core and the butoxy substituent.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct multiplets for the protons of the oxolan-2-one ring and the butoxy group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the rigid ring structure.

Oxolan-2-one ring protons: The methylene (B1212753) protons at the C3 and C4 positions would likely appear as complex multiplets in the region of δ 2.0-2.8 ppm.

Butoxy group protons: The protons of the butoxy chain would exhibit characteristic signals: a triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the adjacent methylene group (δ ~1.4 ppm), a quintet for the next methylene group (δ ~1.6 ppm), and a triplet for the methylene group attached to the oxygen atom (δ ~3.5 ppm).

Methyl group at C5: A sharp singlet for the methyl protons at the C5 position is expected around δ 1.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would provide key information on the carbon skeleton.

Carbonyl carbon (C2): A signal in the downfield region, typically around δ 177 ppm, is characteristic of the lactone carbonyl group.

Quaternary carbon (C5): The carbon at the C5 position, bonded to two oxygen atoms and a methyl group, would appear around δ 108 ppm.

Oxolan-2-one ring carbons (C3, C4): The methylene carbons of the lactone ring are expected to resonate at approximately δ 28 ppm and δ 35 ppm.

Butoxy group carbons: The carbons of the butoxy group would have distinct chemical shifts, with the carbon attached to the oxygen appearing most downfield (δ ~65 ppm).

Methyl carbon at C5: The methyl group carbon at C5 would show a signal around δ 24 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C2 | - | ~177 |

| C3 | ~2.5 (m) | ~28 |

| C4 | ~2.2 (m) | ~35 |

| C5 | - | ~108 |

| C5-CH₃ | ~1.5 (s) | ~24 |

| O-CH₂- | ~3.5 (t) | ~65 |

| -CH₂- | ~1.6 (p) | ~31 |

| -CH₂- | ~1.4 (sx) | ~19 |

| -CH₃ | ~0.9 (t) | ~14 |

| s: singlet, t: triplet, p: quintet, sx: sextet, m: multiplet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between geminal and vicinal protons. For instance, it would show the coupling network within the butoxy chain and between the protons on C3 and C4 of the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the signals of the methylene groups in both the ring and the butoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for identifying long-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include the protons of the C5-methyl group to C5 and C4, and the O-CH₂ protons of the butoxy group to C5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₆O₃), the expected exact mass would be calculated and compared with the measured value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of γ-butyrolactones is well-documented. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the butoxy group: A primary fragmentation would be the cleavage of the C5-O bond, resulting in the loss of a butoxy radical (•OC₄H₉) or butene (C₄H₈) via a McLafferty-type rearrangement.

Loss of the methyl group: Cleavage of the C5-CH₃ bond would lead to the loss of a methyl radical (•CH₃).

Ring opening and subsequent fragmentation: The lactone ring could undergo cleavage, leading to characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl group of the five-membered lactone ring.

C=O stretch: A very strong and sharp absorption band is expected in the region of 1770-1790 cm⁻¹, which is characteristic for a γ-lactone.

C-O stretch: Strong bands corresponding to the C-O stretching vibrations of the ester and ether linkages would be observed in the 1250-1050 cm⁻¹ region.

C-H stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-C and C-H symmetric stretching and bending modes would likely give rise to strong Raman signals.

Table 2: Predicted ajor Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (Lactone) | Stretching | 1770-1790 (Strong) | 1770-1790 (Moderate) |

| C-O (Ester/Ether) | Stretching | 1250-1050 (Strong) | Present |

| C-H (Aliphatic) | Stretching | 3000-2850 (Strong) | 3000-2850 (Strong) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an indispensable technique for the stereochemical characterization of chiral molecules such as this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, providing crucial information about its absolute configuration. The stereocenter in this compound is at the C5 position, which is substituted with both a butoxy and a methyl group, rendering the molecule chiral.

The ECD spectrum of a chiral molecule is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. For γ-butyrolactones, the electronic transition of the lactone carbonyl group is of particular interest. The sign and magnitude of the Cotton effect associated with the n → π* transition of the carbonyl chromophore, typically observed around 210-240 nm, are highly sensitive to the spatial arrangement of the substituents on the lactone ring.

For instance, studies on analogous chiral 3-aryl-substituted-γ-butyrolactones have successfully employed a combination of chiral HPLC separation and chiroptical methods, including ECD, to isolate and assign the absolute configuration of the enantiomers. researchgate.net Similarly, the stereochemistry of natural products containing a γ-butyrolactone moiety has been elucidated by comparing their experimental ECD spectra with those of related compounds or with theoretically calculated spectra. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net The conformation of the five-membered lactone ring is also known to influence the chiroptical properties. nih.gov

Based on the general principles observed for γ-butyrolactones, a hypothetical, yet illustrative, set of ECD data for the enantiomers of this compound is presented in the table below. It is anticipated that the two enantiomers would exhibit mirror-image ECD spectra. The sign of the Cotton effect associated with the n → π* transition of the lactone carbonyl would be opposite for the (R) and (S) configurations.

Table 1: Hypothetical Electronic Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Wavelength (λ) [nm] | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Transition |

| (R)-5-Butoxy-5-methyloxolan-2-one | ~225 | Positive (+) | n → π |

| (S)-5-Butoxy-5-methyloxolan-2-one | ~225 | Negative (-) | n → π |

This illustrative table demonstrates how the sign of the Cotton effect in an ECD spectrum can be directly correlated to the absolute configuration at the C5 stereocenter of this compound. An experimental validation, supported by theoretical calculations, would be the definitive method for the stereochemical assignment of this compound. researchgate.netresearchgate.net

Advanced Analytical Methodologies for 5 Butoxy 5 Methyloxolan 2 One

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of individual components from a mixture, a critical step in the analysis of 5-Butoxy-5-methyloxolan-2-one. The selection of a specific chromatographic method is contingent on the physicochemical properties of the analyte, such as volatility and polarity.

Gas Chromatography (GC) for Volatility-Based Separation

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. mdpi.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. For compounds like this compound, which is expected to have a degree of volatility, GC is a suitable analytical choice. nih.govnist.gov

The selection of the GC column is critical for achieving optimal separation. A common choice is a capillary column with a non-polar stationary phase, such as those with a 5% phenyl-polymethyl siloxane composition. mdpi.com The temperature of the GC oven is typically programmed to increase during the analysis, allowing for the sequential elution of compounds with varying boiling points. The carrier gas, usually an inert gas like helium, transports the analyte through the column. mdpi.com

Table 1: Illustrative GC Parameters for Volatile Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | Capillary (e.g., DB-5MS) |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. held, then ramped |

| Detector | FID or Mass Spectrometer |

This table represents typical starting parameters for the GC analysis of volatile organic compounds and would be optimized for the specific analysis of this compound.

Liquid Chromatography (LC) for Polarity-Based Separation

For compounds that are less volatile or thermally labile, liquid chromatography (LC) is the preferred separation technique. sysrevpharm.org LC separates analytes based on their interactions with the stationary and mobile phases, which are a solid and a liquid, respectively. sysrevpharm.org The principle of separation in LC is primarily based on the polarity of the analyte. sysrevpharm.org

High-performance liquid chromatography (HPLC) is a widely used form of LC that employs high pressure to pass the solvent through the column, leading to faster and more efficient separations. sysrevpharm.orgms-editions.cl For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. ms-editions.cl The retention of the analyte on the column is influenced by its polarity; less polar compounds are retained longer.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a detection technique, provide a powerful tool for both the identification and quantification of analytes in complex mixtures.

GC-MS Coupling for Identification and Quantification

The coupling of gas chromatography with mass spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. mdpi.com As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com This provides a unique mass spectrum for each compound, acting as a "chemical fingerprint" that allows for its definitive identification. mdpi.com

GC-MS is not only qualitative but also quantitative. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions characteristic of the target analyte can be monitored, leading to high sensitivity and selectivity for quantification. ceon.rs

Table 2: Example GC-MS Data for a Related Compound (Whiskey Lactone)

| Parameter | Value |

|---|---|

| Compound | Whiskey Lactone (5-butyl-4-methyloxolan-2-one) |

| CAS Number | 39212-23-2 |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| Key Mass Fragments (m/z) | 99.0, 42.0, 69.0, 41.0, 43.0 |

Source: PubChem CID 62900. nih.gov This data for a structurally similar compound illustrates the type of information obtained from GC-MS analysis.

LC-MS/MS for Complex Mixture Analysis

For the analysis of less volatile compounds or those in complex matrices, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity. msacl.org In this technique, the eluent from the LC column is introduced into the mass spectrometer. The first mass spectrometer (MS1) selects a precursor ion of the target analyte. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). mdpi.com

This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, making it ideal for trace-level quantification in complex samples. googleapis.com The choice of mobile phase is critical in LC-MS/MS, as it must be compatible with the ionization source, which is often electrospray ionization (ESI). mdpi.com

Method Validation Parameters and Principles in Analytical Chemistry

To ensure that an analytical method is suitable for its intended purpose, it must be validated. mollabs.com Method validation is a documented process that demonstrates the reliability, quality, and consistency of analytical results. wjarr.com The key parameters for validation are defined by regulatory bodies and include specificity, accuracy, precision, linearity, range, and robustness. elementlabsolutions.comnumberanalytics.com

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. elementlabsolutions.comscielo.br In chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte. scielo.br

Accuracy : This expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte.

Precision : This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). scielo.br

Linearity and Range : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. elementlabsolutions.com The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. elementlabsolutions.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. numberanalytics.com

Table 3: Key Method Validation Parameters and Their Purpose

| Parameter | Purpose |

|---|---|

| Specificity | To ensure the signal measured is only from the analyte of interest. elementlabsolutions.com |

| Accuracy | To determine how close the measured value is to the true value. elementlabsolutions.com |

| Precision | To assess the reproducibility of the results. elementlabsolutions.com |

| Linearity | To confirm a proportional relationship between signal and concentration. elementlabsolutions.com |

| Range | To define the concentration limits for which the method is valid. elementlabsolutions.com |

| Robustness | To evaluate the method's reliability under varied conditions. numberanalytics.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Helium |

| Water |

Specificity and Selectivity

In analytical chemistry, specificity and selectivity are critical parameters that define a method's ability to measure an analyte accurately and without interference.

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nist.gov In its purest form, a specific method produces a response from only the target analyte. bohrium.com However, few, if any, analytical methods are absolutely specific. bohrium.com

Selectivity is the more appropriate and widely used term, referring to the extent to which a method can determine particular analyte(s) in a complex mixture without interference from other components. bohrium.com A method's selectivity can be graded, and it is a measure of how well the method can distinguish the analyte from everything else in the sample. bohrium.comgoogle.com Lack of specificity or selectivity in one analytical procedure can sometimes be compensated for by using other supporting analytical procedures. nist.govich.org

For a hypothetical chromatographic method for this compound, selectivity would be demonstrated by showing that the signal from this compound is resolved from signals of closely related structures, potential synthetic precursors, or degradation products. This is often achieved by analyzing a sample containing the analyte and spiking it with known potential interferents.

Table 1: Illustrative Example of Selectivity Data for a Chromatographic Method This table is a hypothetical representation based on typical validation requirements.

| Compound | Retention Time (min) | Resolution (relative to this compound) |

| This compound | 8.50 | - |

| Potential Impurity A | 7.95 | > 2.0 |

| Potential Impurity B | 9.10 | > 2.0 |

| Blank Matrix Component | No peak at 8.50 | N/A |

Linearity and Range

Linearity of an analytical procedure is its ability (within a given range) to produce test results that are directly proportional to the concentration of the analyte in the sample. nist.govich.org This relationship is typically evaluated by analyzing a series of standards of the analyte at different concentrations and examining the plot of the analytical signal versus concentration. acs.org For the establishment of linearity, a minimum of five concentrations is generally recommended. nist.govich.org The data is often evaluated statistically using a linear regression analysis, with the correlation coefficient (r) or coefficient of determination (r²) being a key indicator. An r² value of ≥ 0.999 is often considered acceptable. demarcheiso17025.com

The Range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nist.govnih.gov The specified range is derived from the linearity studies and is dependent on the intended application of the method. nist.govich.org For instance, for the assay of a substance, the range is typically 80% to 120% of the test concentration. nist.govnih.gov For determining an impurity, the range must extend from the reporting level of the impurity to 120% of the specification limit. nih.gov

Table 2: Illustrative Example of Linearity and Range Data This table is a hypothetical representation based on typical validation requirements.

| Parameter | Finding | Acceptance Criterion |

| Linearity | ||

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| y-intercept | 1.5% of target concentration response | ≤ 2.0% of target concentration response |

| Range | ||

| Validated Range | 0.5 µg/mL to 15.0 µg/mL | Must cover the intended analytical scope |

| Accuracy within Range | Recovery: 98.5% - 101.2% | Typically 98.0% - 102.0% |

| Precision within Range (RSD) | ≤ 1.8% | Typically ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is the concentration that provides a signal that can be reliably distinguished from the background noise of the analytical instrument. nih.gov A common method for estimating the LOD is based on the signal-to-noise ratio, where a ratio of 3:1 is generally considered acceptable. acs.orgdemarcheiso17025.com

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nist.govdemarcheiso17025.com The LOQ is a critical parameter for quantitative assays of low-level compounds, particularly for the determination of impurities. nist.gov It represents the concentration at which the analyte can not only be reliably detected but also quantified with a defined level of certainty. demarcheiso17025.com The LOQ may be determined by establishing the concentration that results in a specific signal-to-noise ratio (commonly 10:1) or by assessing the concentration at which an acceptable level of precision and accuracy can be achieved. demarcheiso17025.comikev.org The LOQ must be at or above the lowest standard on the calibration curve. nih.gov

Table 3: Illustrative Example of LOD and LOQ Data This table is a hypothetical representation based on typical validation requirements.

| Parameter | Method of Determination | Result |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.50 µg/mL |

| Precision at LOQ (RSD%) | 6 replicate injections at 0.50 µg/mL | 4.5% (Acceptance: ≤ 10%) |

Potential Non Medical Applications of 5 Butoxy 5 Methyloxolan 2 One and Its Analogs

Role in Flavor and Fragrance Compositions

Lactones are widely recognized for their significant contributions to the aromas and flavors of numerous foods and beverages. mdpi.com Analogs of 5-Butoxy-5-methyloxolan-2-one are key components in the flavor and fragrance industry, valued for their distinct sensory profiles.

A prominent analog is 5-butyl-4-methyloxolan-2-one, commonly known as whiskey lactone. perfumerflavorist.com This compound is a crucial component of the complex flavor of oak-aged spirits like whiskey and wine. perfumerflavorist.com It imparts a desirable creamy, coconut, and coumarinic character. perfumerflavorist.com Whiskey lactone exists as cis and trans isomers, with the cis isomer being of greater interest for its attractive aroma profile. perfumerflavorist.com

Other γ-lactone analogs also play important roles in flavor and fragrance formulations. For instance, γ-decalactone is used to create tropical, creamy, and coconut-like scents in perfumes, cosmetics, and food products. epa.gov Dihydrojasmone lactone is another valuable fragrance ingredient, used to impart creamy notes to floral and fruit-based scents. molport.com The diverse aromatic properties of these lactones make them versatile ingredients for creating complex and appealing sensory experiences.

| Compound Name | Common Name | CAS Number | Odor/Flavor Profile | Typical Application |

| 5-Butyl-4-methyloxolan-2-one | Whiskey Lactone | 39212-23-2 | Creamy, coconut, coumarinic, toasted, nutty. perfumerflavorist.comchemsrc.com | Flavor in spirits (whiskey), modifier in various flavors. perfumerflavorist.com |

| γ-Decalactone | 4-Decanolide | 706-14-9 | Fruity, coconut, peachy. | Fragrance and flavoring agent in food and cosmetics. epa.gov |

| Dihydrojasmone lactone | Lactojasmone | 7011-83-8 | Creamy, floral (jasmine, tuberose), milky. molport.com | Fragrances, particularly in heavy florals. molport.com |

| γ-Butyrolactone | GBL | 96-48-0 | Faint, sweet-aromatic, buttery. nist.gov | Flavoring formulations. nist.gov |

Utilization as Monomers or Components in Polymer Science

The γ-butyrolactone ring structure present in this compound and its analogs offers potential for use in polymer science. These compounds can serve as monomers in ring-opening polymerization (ROP) to produce polyesters.

While γ-butyrolactone (GBL) itself is challenging to polymerize due to the high stability of its five-membered ring, recent advancements in catalysis have enabled the synthesis of poly(γ-butyrolactone) (PBL). uspto.govrug.nlgoogle.com This polymer is of interest because it is biodegradable and can be chemically recycled back to its monomer. chemsynthesis.com

Analogs such as α-methylene-γ-butyrolactone (MBL) and its derivatives, which can be derived from renewable biomass sources like itaconic and levulinic acids, are highly reactive in chain-growth polymerization. chemcess.com These monomers can be used to create polymers with high glass transition temperatures and good thermal stability. chemcess.com The resulting polymers, containing pendant lactone rings, exhibit properties like heat, weathering, scratch, and solvent resistance. chemcess.com The copolymerization of these lactone monomers with other cyclic esters, such as ε-caprolactone, allows for the synthesis of functional copolyesters with tunable properties. google.com

| Monomer | Polymer | Key Properties of Polymer | Potential Applications |

| γ-Butyrolactone (GBL) | Poly(γ-butyrolactone) (PBL) | Biodegradable, chemically recyclable. uspto.govchemsynthesis.com | Biocompatible materials, tissue engineering. uspto.gov |

| α-Methylene-γ-butyrolactone (MBL) | Poly(α-methylene-γ-butyrolactone) (PMBL) | High glass transition temperature (>195°C), thermal stability. chemcess.com | Thermoplastic elastomers, acrylic latexes, hydrogels. chemcess.com |

| γ-Methyl-α-methylene-γ-butyrolactone (γ-MMBL) | Poly(γ-methyl-α-methylene-γ-butyrolactone) | Good solubility in common organic solvents (racemic form). chemcess.com | Specialty polymers. chemcess.com |

Function as Green Solvents or Co-solvents

In the drive towards more sustainable chemical processes, there is a significant focus on developing "green solvents" that are environmentally benign. nih.gov Several analogs of this compound have been identified as promising green solvents.

γ-Valerolactone (GVL), or 5-methyloxolan-2-one, is a notable example. thegoodscentscompany.comm-chemical.co.jp It is derived from cellulosic biomass and is considered a potential green solvent due to its low toxicity, high boiling point, and biodegradability. thegoodscentscompany.comwikipedia.org GVL has been investigated as a solvent for various applications, including the synthesis of biopolymers and in the preparation of polymeric membranes. google.com

γ-Butyrolactone (GBL) is another analog used as a solvent in various industrial applications. europa.eu It is a polar aprotic solvent with a wide liquid range and high chemical stability. google.comeuropa.eu GBL is used as a solvent for resins, in the production of electronic components like capacitors, and as a cleaning agent. europa.eu Its ability to dissolve a wide range of polymers makes it a versatile solvent. google.com

| Solvent | CAS Number | Key Properties | Noted Applications |

| γ-Valerolactone (GVL) | 108-29-2 | Derived from biomass, low toxicity, high boiling point (205°C), biodegradable. thegoodscentscompany.comwikipedia.org | Potential fuel additive, solvent for biopolymer synthesis, membrane fabrication. thegoodscentscompany.comgoogle.com |

| γ-Butyrolactone (GBL) | 96-48-0 | High boiling point (204°C), water-miscible, high dielectric constant. | Solvent for resins, paint stripping, electrolyte in capacitors. europa.eu |

Application as Chemical Intermediates in the Synthesis of Non-Medical Compounds

The reactivity of the lactone ring allows γ-butyrolactone and its derivatives to serve as valuable intermediates in the synthesis of other non-medical chemical compounds. europa.eu The ability to undergo various chemical transformations makes them versatile building blocks in organic synthesis.

γ-Butyrolactone (GBL) is a key precursor in the industrial production of several important chemicals. For example, it is used to synthesize N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone, which are widely used solvents and intermediates. europa.eu GBL is also an intermediate in the production of certain herbicides and can be used to synthesize α-acetyl-γ-butyrolactone, a key raw material for some vitamins. google.comeuropa.eu

Furthermore, substituted γ-butyrolactones can be synthesized from various starting materials and can themselves be converted into other complex molecules. For example, 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, a brominated derivative, is used as an intermediate in the synthesis of more complex organic molecules and in materials science. The ability to introduce different functional groups onto the γ-butyrolactone scaffold allows for the creation of a wide array of fine chemicals. rug.nl

| Starting Intermediate | Reaction Type | Product(s) | Application of Product |

| γ-Butyrolactone (GBL) | Reaction with methylamine | N-methyl-2-pyrrolidone (NMP) | Industrial solvent. europa.eu |

| γ-Butyrolactone (GBL) | Reaction with ammonia | 2-Pyrrolidone | Precursor to vinylpyrrolidone polymers. europa.eu |

| γ-Butyrolactone (GBL) | Condensation with ethyl acetate | α-Acetyl-γ-butyrolactone | Intermediate for vitamin B1 synthesis. google.com |

| Substituted Phenyl Acetic Acids | Esterification, Alkylation, Lactonisation | Substituted γ-butyrolactones | Building blocks for various chemical syntheses. |

Future Research Directions for 5 Butoxy 5 Methyloxolan 2 One

Development of Sustainable and Atom-Economical Synthetic Routes

Future research should prioritize the development of green and efficient methods for synthesizing 5-Butoxy-5-methyloxolan-2-one. Traditional lactone synthesis often involves multi-step processes with stoichiometric reagents. Modern synthetic chemistry, however, is increasingly focused on sustainability and atom economy.

Key areas for investigation include:

Catalytic Cyclization Reactions: Exploring transition metal or organocatalyzed cyclization reactions could provide a more direct and efficient route to the lactone core. nih.govmdpi.com For instance, catalytic methods have been successfully employed for the synthesis of other substituted γ-butyrolactones. nih.gov

Renewable Starting Materials: Investigating the synthesis of this compound from biomass-derived feedstocks would align with the principles of green chemistry. For example, levulinic acid, which can be produced from lignocellulosic biomass, is a common precursor for γ-valerolactone (5-methyloxolan-2-one), a structurally related compound. nih.govmatrix-fine-chemicals.com

| Synthetic Strategy | Potential Advantages | Relevant Precursors |

| Catalytic Cyclization | High efficiency, stereocontrol | Diallylic alcohols, unsaturated carboxylic acids |

| Renewable Feedstocks | Sustainability, reduced environmental impact | Levulinic acid, furfural |

| One-Pot Reactions | Increased efficiency, reduced waste | Aldehydes, ketones, and other simple building blocks |

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of the this compound scaffold warrants thorough investigation. The lactone ring is susceptible to nucleophilic attack, which could be exploited for the synthesis of a variety of derivatives.

Potential research directions include:

Ring-Opening Polymerization: The lactone could serve as a monomer for the synthesis of novel biodegradable polyesters. The butoxy and methyl substituents would likely influence the polymer's properties, such as its thermal stability and degradation rate.

Diastereoselective Reactions: For chiral applications, developing diastereoselective reactions to introduce new stereocenters would be of great interest. This could involve reactions at the α- or β-positions of the lactone ring. rsc.orgresearchgate.net

Functional Group Interconversion: The butoxy group could be a handle for further functionalization. For example, it could potentially be exchanged for other alkoxy groups or converted to a hydroxyl group, leading to a new class of derivatives.

Advanced Spectroscopic Investigations in Complex Matrices

Understanding the behavior of this compound in complex environments, such as biological systems or industrial formulations, will require advanced spectroscopic techniques.

Future studies could involve:

In-situ NMR and IR Spectroscopy: These techniques could be used to monitor the compound's stability and reactivity in real-time under various conditions.

Mass Spectrometry-Based Techniques: High-resolution mass spectrometry can be employed to identify and quantify the compound and its potential metabolites or degradation products in complex mixtures. This is particularly relevant as γ-butyrolactones have been detected in food products like wine. wikipedia.org

Chiroptical Spectroscopy: Techniques like circular dichroism would be essential for characterizing the stereochemistry of the molecule and its interactions with other chiral molecules.

Integration of Machine Learning in Predictive Chemical Studies

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. Applying these methods to this compound could accelerate its development.

Potential applications include:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or physical properties of derivatives of this compound based on their chemical structure.

Reaction Prediction: Machine learning algorithms could be trained to predict the outcomes of different chemical reactions, aiding in the design of efficient synthetic routes.

Spectra Prediction: Computational models can predict spectroscopic data (e.g., NMR, IR) for the compound and its derivatives, which would be invaluable for their identification and characterization.

Expansion of Applications in Green Chemistry and Renewable Resources

The structural features of this compound suggest its potential use as a green solvent or a platform chemical derived from renewable resources.

Future research should focus on:

Solvent Properties: A thorough evaluation of its properties as a solvent, such as its polarity, boiling point, and biodegradability, is needed. Its relatively high molecular weight and potential for hydrogen bonding could make it a useful solvent for specific applications.

Bio-based Precursor: Investigating its potential as a precursor for other valuable chemicals, such as polymers, surfactants, or fine chemicals, would be a promising research avenue.

Flavor and Fragrance Applications: Many lactones are known for their characteristic aromas. thegoodscentscompany.comnist.gov The potential of this compound as a flavoring or fragrance agent could be explored, along with its sensory properties.

Compound List

| Compound Name | IUPAC Name |

| This compound | This compound |

| γ-valerolactone | 5-methyloxolan-2-one |

| Levulinic acid | 4-oxopentanoic acid |

| Furfural | Furan-2-carbaldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.